molecular formula C26H53Al B13761645 (E)-Dec-1-enyldioctylaluminium CAS No. 62493-32-7

(E)-Dec-1-enyldioctylaluminium

Cat. No.: B13761645
CAS No.: 62493-32-7
M. Wt: 392.7 g/mol
InChI Key: UWJGEOKDDWFZCQ-UHFFFAOYSA-N
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Description

(E)-Dec-1-enyldioctylaluminum is an organoaluminum compound characterized by the presence of a double bond between the first and second carbon atoms in the decyl chain, with two octyl groups attached to the aluminum atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-Dec-1-enyldioctylaluminum typically involves the reaction of dec-1-ene with dioctylaluminum hydride. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include moderate temperatures and the use of a solvent like toluene to facilitate the reaction.

Industrial Production Methods

Industrial production of (E)-Dec-1-enyldioctylaluminum follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(E)-Dec-1-enyldioctylaluminum undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form aluminum alkoxides.

    Reduction: It can participate in reduction reactions, often acting as a reducing agent.

    Substitution: The compound can undergo substitution reactions where the octyl groups are replaced by other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Reagents like oxygen or peroxides are used under controlled conditions to oxidize (E)-Dec-1-enyldioctylaluminum.

    Reduction: Hydrogen gas or hydride donors are commonly used in reduction reactions.

    Substitution: Halogenated compounds or organometallic reagents are used in substitution reactions.

Major Products Formed

    Oxidation: Aluminum alkoxides and other oxidized derivatives.

    Reduction: Reduced aluminum compounds and hydrocarbons.

    Substitution: New organoaluminum compounds with different alkyl or aryl groups.

Scientific Research Applications

(E)-Dec-1-enyldioctylaluminum has several applications in scientific research:

    Chemistry: Used as a catalyst in polymerization reactions and as a reagent in organic synthesis.

    Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.

    Medicine: Explored for its potential in developing new therapeutic agents, particularly in cancer treatment.

    Industry: Utilized in the production of specialty chemicals and materials, including high-performance polymers and coatings.

Mechanism of Action

The mechanism of action of (E)-Dec-1-enyldioctylaluminum involves its ability to form stable complexes with various substrates. The aluminum atom acts as a Lewis acid, facilitating the formation of these complexes. The molecular targets and pathways involved depend on the specific application, but generally include interactions with nucleophiles and electrophiles, leading to the formation of new chemical bonds.

Comparison with Similar Compounds

Similar Compounds

    Triethylaluminum: Another organoaluminum compound with three ethyl groups attached to the aluminum atom.

    Diisobutylaluminum hydride: Contains two isobutyl groups and a hydride attached to the aluminum atom.

    Methylaluminoxane: A polymeric organoaluminum compound used as a co-catalyst in polymerization reactions.

Uniqueness

(E)-Dec-1-enyldioctylaluminum is unique due to the presence of the double bond in the decyl chain, which imparts distinct reactivity compared to other organoaluminum compounds. This feature allows for specific interactions and reactions that are not possible with other similar compounds.

Properties

CAS No.

62493-32-7

Molecular Formula

C26H53Al

Molecular Weight

392.7 g/mol

IUPAC Name

[(E)-dec-1-enyl]-dioctylalumane

InChI

InChI=1S/C10H19.2C8H17.Al/c1-3-5-7-9-10-8-6-4-2;2*1-3-5-7-8-6-4-2;/h1,3H,4-10H2,2H3;2*1,3-8H2,2H3;

InChI Key

UWJGEOKDDWFZCQ-UHFFFAOYSA-N

Isomeric SMILES

CCCCCCCC/C=C/[Al](CCCCCCCC)CCCCCCCC

Canonical SMILES

CCCCCCCCC=C[Al](CCCCCCCC)CCCCCCCC

Origin of Product

United States

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